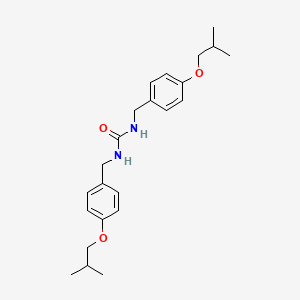

1,3-Bis(4-isobutoxybenzyl)urea

Description

Context as a Dimeric Byproduct and Process Impurity in Drug Synthesis

The principal context in which 1,3-Bis(4-isobutoxybenzyl)urea is discussed in scientific literature is as a process-related impurity in the synthesis of Pimavanserin. cymitquimica.comchemicalbook.comchemicalbook.com Pimavanserin is an atypical antipsychotic agent used for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. irjmets.com

During the synthesis of Pimavanserin, various chemical reactions are employed, and under certain conditions, the formation of byproducts can occur. This compound arises as a dimeric impurity. google.comresearchgate.net This means it is formed from the coupling of two molecules of a precursor, in this case, likely related to the 4-isobutoxybenzyl moiety. For instance, in synthetic routes involving 4-isobutoxybenzyl isocyanate, the presence of moisture can lead to the formation of the corresponding amine, which can then react with another molecule of the isocyanate to form the symmetrical urea (B33335). nih.gov Alternative synthetic pathways have been developed to minimize the formation of such impurities. google.com

A study on the degradation of Pimavanserin under stress conditions (acid, base, and peroxide) identified this compound as a degradation product (DP-2) under basic conditions. researchgate.net This highlights that the compound can be formed not only as a synthetic byproduct but also as a degradant of the final drug substance.

Significance in Pharmaceutical Quality Control and Process Chemistry

The presence of impurities in an active pharmaceutical ingredient can affect its quality, safety, and efficacy. Therefore, regulatory agencies require strict control over impurities. The identification and quantification of this compound are crucial aspects of the quality control of Pimavanserin. irjmets.com

Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are developed and validated to detect and quantify this and other impurities. irjmets.com A reported HPLC method for Pimavanserin and its related substances demonstrated the capability to separate this compound from the main compound and other impurities, ensuring the final product meets the required purity standards. irjmets.com The development of synthetic processes that avoid the formation of this impurity is also a key focus in process chemistry to improve yield and purity. google.com

Table 1: Analytical Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C23H32N2O3 | irjmets.com |

| Molecular Weight | 384.51 | irjmets.com |

| CAS Number | 955997-87-2 | chemicalbook.com |

Overview of Academic Research Perspectives for the Compound and Related Structures

Beyond its role as an impurity, the core structure of this compound, a bis-aryl urea, is of significant interest in medicinal chemistry. Urea derivatives are a prominent class of compounds in drug discovery, known to interact with various biological targets. nih.govresearchgate.net The urea functional group is a key structural motif in numerous approved drugs and is often incorporated to enhance drug potency and improve pharmacokinetic properties. nih.gov

Research into bis-aryl ureas has led to the discovery of potent inhibitors for various enzymes and receptors. For example, bis-aryl urea derivatives have been developed as potent and selective inhibitors of LIM kinase (Limk), which is implicated in conditions like glaucoma. acs.org Other aryl urea derivatives have been investigated for a wide range of biological activities, including anticancer, antibacterial, antiviral, and anticonvulsant properties. hilarispublisher.comresearchgate.net

The synthesis of various substituted ureas is an active area of research, with methods being developed to improve efficiency and safety, moving away from toxic reagents like phosgene (B1210022). nih.govnih.gov The study of compounds like this compound, even as impurities, contributes to the broader understanding of the chemistry and biological potential of this class of molecules. cymitquimica.com The isobutoxybenzyl groups themselves are also found in other biologically active compounds, suggesting their potential to modulate the properties of the urea core. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C23H32N2O3 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

1,3-bis[[4-(2-methylpropoxy)phenyl]methyl]urea |

InChI |

InChI=1S/C23H32N2O3/c1-17(2)15-27-21-9-5-19(6-10-21)13-24-23(26)25-14-20-7-11-22(12-8-20)28-16-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H2,24,25,26) |

InChI Key |

IYXORPUPKMTKBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(C=C2)OCC(C)C |

Origin of Product |

United States |

Synthetic Pathways and Formation Mechanisms of 1,3 Bis 4 Isobutoxybenzyl Urea

Formation as a Process Impurity During Pimavanserin Synthesis

During the synthesis of Pimavanserin, a crucial step involves the reaction of key intermediates. It is within this synthetic route that 1,3-Bis(4-isobutoxybenzyl)urea can be generated as a significant impurity. arkat-usa.orgchemicalbook.com

The primary precursor to the formation of this compound is the intermediate 1-isobutoxy-4-(isocyanatomethyl)benzene. epo.orgnewdrugapprovals.org This highly reactive isocyanate is a key building block in the Pimavanserin synthesis. Another critical intermediate is 4-isobutoxybenzylamine. arkat-usa.org The self-condensation or homo-dimerization of the isocyanate intermediate is a significant pathway to the formation of this impurity. epo.org Some synthetic methods for Pimavanserin have noted the formation of 1,3-bis-(4-isobutoxybenzyl)urea as a side product, which can lead to considerable loss of the desired product during purification. arkat-usa.orgresearchgate.net

| Precursor/Intermediate | Role in Formation of this compound |

| 1-isobutoxy-4-(isocyanatomethyl)benzene | Key reactive intermediate that can undergo self-condensation. epo.orgnewdrugapprovals.org |

| 4-isobutoxybenzylamine | Can react with isocyanate-forming reagents or the isocyanate intermediate itself. arkat-usa.org |

| 1,1'-Carbonyldiimidazole (B1668759) (CDI) | Used to form a urea (B33335) synthon which can lead to the side product. arkat-usa.org |

This table outlines the key chemical precursors involved in the unintended synthesis of this compound during Pimavanserin production.

Several reaction conditions can influence the generation of this compound. The presence of excess isocyanate intermediate can favor the formation of the urea dimer. epo.org The choice of coupling agents and reaction solvents also plays a role. For instance, the use of 1,1'-carbonyldiimidazole (CDI) in acetonitrile (B52724) has been associated with the formation of this impurity. arkat-usa.org The reaction temperature and the presence of certain bases can also impact the rate of side reactions leading to the impurity.

To minimize the formation of this compound, several strategies can be employed. Careful control of the stoichiometry of the reactants is crucial to avoid an excess of the isocyanate intermediate. epo.org Alternative synthetic routes that avoid the use of highly reactive isocyanates are also being explored. google.com One approach involves the use of carbamate (B1207046) derivatives, which have been shown to provide the desired product with high efficiency and quality. google.com Purification of intermediates, such as the recrystallization of 1-[4-(2-methylpropyloxy)phenyl]methanamine acetate, can lead to the final product with increased purity. epo.org Furthermore, multi-step purification processes, including salt formation and recrystallization, have been developed to effectively remove this and other impurities from the final API. epo.org

Degradation-Induced Formation of this compound

Beyond being a process impurity, this compound can also form from the degradation of Pimavanserin under specific stress conditions. researchgate.netresearchgate.net

Forced degradation studies have shown that Pimavanserin is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of this compound. researchgate.netresearchgate.netnih.gov Under basic conditions, in particular, this compound has been identified as a significant degradation product, labeled as DP-2 in some studies. researchgate.netresearchgate.net The degradation pathway involves the cleavage of the urea linkage in the Pimavanserin molecule. nih.gov

| Stress Condition | Observed Degradation Products |

| Acid Hydrolysis | Degradation of Pimavanserin, with the potential for urea bond cleavage. nih.govresearchgate.net |

| Base Hydrolysis | Formation of this compound (identified as DP-2). researchgate.netresearchgate.net |

This table summarizes the formation of this compound under different chemical stress conditions applied to Pimavanserin.

During the degradation of Pimavanserin, other degradants are formed alongside this compound. Under acidic stress, a different degradation product, identified as bis(4-isobutoxyphenyl)methane (DP-1), has been characterized. researchgate.netresearchgate.net In oxidative conditions, an N-oxide product of Pimavanserin (DP-3) is formed. researchgate.netresearchgate.net The presence of these co-degradants highlights the multiple degradation pathways that can affect the stability of Pimavanserin.

General Synthetic Methodologies for Symmetrical Urea Derivatives: Foundational Principles

The synthesis of urea derivatives is a cornerstone of organic and medicinal chemistry due to their wide range of applications. arkat-usa.org Symmetrical N,N'-disubstituted ureas, such as this compound, are characterized by two identical substituents on the nitrogen atoms of the urea core. The primary challenge in urea synthesis has been to move away from hazardous reagents like phosgene (B1210022) and carbon monoxide. researchgate.netnih.gov

Historically, phosgene was a dominant reagent, but its extreme toxicity has driven the development of safer and more environmentally benign alternatives. researchgate.netacs.org Modern approaches focus on phosgene substitutes or entirely different strategies that utilize less hazardous carbonyl sources. nih.gov These methods can be broadly categorized into two main groups: those proceeding through an isocyanate intermediate and those employing alternative carbonylating agents. acs.orgorganic-chemistry.org The choice of method often depends on the availability of starting materials, substrate scope, and reaction conditions.

Isocyanate-Amine Condensation and Related Approaches

The reaction between an amine and an isocyanate is a fundamental and highly efficient method for forming urea linkages. acs.orgconicet.gov.ar For a symmetrical urea like this compound, this would involve the reaction of 4-isobutoxybenzyl isocyanate with 4-isobutoxybenzylamine. Alternatively, reacting two equivalents of 4-isobutoxybenzylamine with a carbonyl source that generates an isocyanate in situ achieves the same outcome.

The isocyanate intermediate itself can be generated through several pathways:

From Amines and Phosgene or Equivalents : The traditional method involves treating a primary amine with phosgene. ijcce.ac.ir To mitigate the hazards of gaseous phosgene, solid and liquid substitutes are now widely used. Bis(trichloromethyl)carbonate (triphosgene) and N,N'-Carbonyldiimidazole (CDI) are common, safer alternatives that react with amines to form the isocyanate intermediate, which is then trapped by another molecule of the amine to yield the symmetrical urea. nih.govresearchgate.net

Rearrangement Reactions : Isocyanates can be formed via rearrangement reactions where a nitrogen atom migrates. The Curtius rearrangement of an acyl azide (B81097) and the Hofmann rearrangement of a primary amide are classic examples that produce an isocyanate, which can then be used for urea synthesis. organic-chemistry.orgchemistryviews.org

The general scheme for isocyanate-based synthesis is the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group.

Table 1: Common Reagents for Isocyanate-Based Urea Synthesis This interactive table summarizes various reagents used to generate isocyanates or facilitate the condensation reaction with amines.

| Reagent/Method | Starting Material | Intermediate | Description |

| Phosgene (or Triphosgene) | Primary Amine | Isocyanate | A highly reactive and traditional method, now often replaced by the safer solid triphosgene. nih.govresearchgate.net |

| N,N'-Carbonyldiimidazole (CDI) | Primary Amine | Imidazole-N-carboxamide | A mild and safe alternative to phosgene, reacting with amines to form an activated species that then reacts with a second amine. nih.gov |

| Curtius Rearrangement | Acyl Azide | Isocyanate | A thermal or photochemical rearrangement of an acyl azide, generated from a carboxylic acid derivative, to form an isocyanate. chemistryviews.org |

| Hofmann Rearrangement | Primary Amide | Isocyanate | Involves treating a primary amide with a halogen in a basic solution to yield an isocyanate intermediate. organic-chemistry.org |

Alternative Carbonyl Source Strategies for Urea Formation

To circumvent the use of phosgene and the handling of isocyanates, numerous methods have been developed that employ different sources for the carbonyl group. These phosgene-free strategies are often more atom-economical and environmentally friendly.

Key alternative strategies include:

Direct Carbonylation with Urea : Urea itself can serve as the carbonyl donor. Heating a primary amine with urea, often accelerated by microwave irradiation, can produce symmetrical N,N'-disubstituted ureas. ijcce.ac.irijcce.ac.irdoaj.org This method is advantageous as urea is inexpensive and non-toxic.

Carbonylation with Carbon Dioxide (CO₂) : As a green and abundant C1 source, carbon dioxide is an attractive carbonylating agent. The direct reaction of amines with CO₂ typically requires catalysts and often dehydrating agents or specialized solvent systems, such as ionic liquids, to drive the reaction towards urea formation. acs.orgionike.com

Oxidative Carbonylation with Carbon Monoxide (CO) : This method involves the reaction of amines with carbon monoxide in the presence of an oxidant and a transition metal catalyst (e.g., palladium, rhodium). nih.gov While effective, it requires handling toxic and flammable CO gas. To address this, solid CO surrogates like metal carbonyls (e.g., chromium hexacarbonyl) have been developed as safer alternatives. chemistryviews.orgresearchgate.net

Other Carbonyl Surrogates : A variety of other compounds can act as the carbonyl source. Carbamates, for instance, can be converted to symmetrical ureas under basic conditions. arkat-usa.org Other reagents like S,S-dimethyl dithiocarbonate and even chloroform (B151607) (in the presence of a base) have been successfully used as phosgene substitutes in palladium-catalyzed reactions. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Alternative Carbonyl Source Strategies for Symmetrical Urea Synthesis This interactive table provides a comparative overview of different phosgene-free methods for synthesizing symmetrical ureas.

| Carbonyl Source | Typical Conditions | Catalysts/Reagents | Advantages | Disadvantages |

| Urea | High temperature, microwave irradiation ijcce.ac.irijcce.ac.ir | N,N-dimethylacetamide (solvent) | Inexpensive, non-toxic reagent, simple procedure. doaj.org | Can require high temperatures. |

| Carbon Dioxide (CO₂) | High pressure, elevated temperature ionike.com | Dehydrating agents, ionic liquids, bases (e.g., CsOH). ionike.com | Green, abundant, and non-toxic C1 source. ionike.com | Often requires harsh conditions or complex catalytic systems. |

| Carbon Monoxide (CO) | Oxidative conditions, transition metal catalyst nih.gov | Pd, Ru, Ni catalysts; oxidants. | High atom economy. | Requires handling of toxic, flammable CO gas; harsh conditions. nih.gov |

| Metal Carbonyls (e.g., Cr(CO)₆) | 100 °C, basic conditions chemistryviews.org | Palladium acetate/triphenylphosphine. | Safer, solid alternative to CO gas; operationally simple. chemistryviews.org | Uses stoichiometric heavy metals. |

| Carbamates | Reflux in solvent (e.g., benzene) arkat-usa.org | Base (e.g., NaH), co-catalyst (e.g., 18-Crown-6). arkat-usa.org | Phosgene-free, high yields. | Requires pre-synthesis of carbamate starting material. |

Structural Elucidation and Advanced Characterization of 1,3 Bis 4 Isobutoxybenzyl Urea

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the molecular structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information about the compound's atomic connectivity, molecular weight, and functional groups.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For 1,3-Bis(4-isobutoxybenzyl)urea, the spectrum is expected to be symmetrical. The key expected signals include doublets for the aromatic protons on the para-substituted benzene rings, a triplet for the N-H protons of the urea (B33335) linkage (which couples with the adjacent methylene protons), a doublet for the benzylic methylene (CH2) protons, and signals corresponding to the isobutoxy group protons.

¹³C NMR Spectroscopy identifies the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum for this symmetrical molecule would show signals for the urea carbonyl carbon, distinct aromatic carbons, the benzylic methylene carbon, and the carbons of the isobutoxy group.

2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign the proton and carbon signals and confirm the connectivity of the molecular fragments. For instance, an HMBC experiment would show a correlation between the N-H protons and the urea carbonyl carbon, as well as between the benzylic protons and the aromatic ring carbons.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.15 | d, J ≈ 8.5 Hz | 4H | Ar-H (ortho to -CH₂) |

| ~ 6.85 | d, J ≈ 8.5 Hz | 4H | Ar-H (ortho to -OCH₂) |

| ~ 4.80 | t, J ≈ 5.5 Hz | 2H | NH |

| ~ 4.30 | d, J ≈ 5.5 Hz | 4H | Ar-CH₂-NH |

| ~ 3.70 | d, J ≈ 6.5 Hz | 4H | O-CH₂-CH |

| ~ 2.05 | m | 2H | CH(CH₃)₂ |

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 158.5 | C=O (Urea) |

| ~ 158.0 | Ar-C (C-O) |

| ~ 131.0 | Ar-C (C-CH₂) |

| ~ 129.0 | Ar-CH (ortho to -CH₂) |

| ~ 114.5 | Ar-CH (ortho to -OCH₂) |

| ~ 74.5 | O-CH₂ |

| ~ 44.0 | Ar-CH₂ |

| ~ 28.2 | CH(CH₃)₂ |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₂₃H₃₂N₂O₃), the exact mass is 384.2413 Da. High-resolution mass spectrometry (HRMS) would confirm this elemental composition. In electrospray ionization (ESI) mode, the compound would typically be observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 385.2486.

The fragmentation pattern in tandem MS (MS/MS) provides valuable structural confirmation. Key fragmentation pathways for substituted ureas involve cleavage of the bonds adjacent to the urea carbonyl group. The primary fragmentations expected for this molecule would be the cleavage of the benzylic C-N bond, leading to the formation of the stable 4-isobutoxybenzyl cation.

Expected Mass Spectrometry Data for this compound

| m/z (amu) | Ion | Description |

|---|---|---|

| 385.25 | [M+H]⁺ | Protonated molecular ion |

| 206.15 | [C₁₂H₁₈NO]⁺ | Cleavage of one C-N bond of the urea, loss of isobutoxybenzylamine |

| 179.13 | [C₁₁H₁₇O]⁺ | 4-isobutoxybenzylamine fragment ion |

| 163.10 | [C₁₁H₁₅O]⁺ | 4-isobutoxybenzyl cation (loss of NH₃ from m/z 179) |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The urea moiety is identified by strong absorptions corresponding to N-H stretching and C=O stretching (Amide I band). The presence of the ether linkage and the aromatic rings is also confirmed by specific bands.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350 - 3300 | N-H Stretching | Urea |

| 3100 - 3000 | C-H Stretching | Aromatic |

| 2960 - 2870 | C-H Stretching | Aliphatic (Isobutoxy, -CH₂) |

| 1650 - 1630 | C=O Stretching (Amide I) | Urea |

| 1580 - 1550 | N-H Bending (Amide II) | Urea |

| ~ 1510, ~1460 | C=C Stretching | Aromatic Ring |

| 1250 - 1200 | C-O-C Stretching | Aryl-alkyl ether |

Chromatographic Separation and Isolation Methodologies

Chromatographic techniques are essential for separating individual components from a mixture. For pharmaceutical impurities, these methods are crucial for both isolation for structural analysis and for routine detection and quantification.

Preparative HPLC is a widely used technique to isolate and purify specific compounds from complex mixtures, such as a crude API synthesis product. researchgate.netiajps.com To obtain a pure standard of this compound for full characterization, preparative HPLC is the method of choice.

The process involves injecting a concentrated solution of the crude material onto a large-diameter column packed with a stationary phase (typically C18). journalijar.com A mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol and water with a buffer, is pumped through the column. journalijar.com By using a gradient elution, where the solvent composition is changed over time, components are separated based on their differing affinities for the stationary phase. Fractions corresponding to the impurity peak are collected, combined, and the solvent is removed to yield the isolated compound, which can then be subjected to spectroscopic analysis. researchgate.netjournalijar.com

UPLC-MS is a highly sensitive and specific analytical technique used for the detection and quantification of trace-level impurities in pharmaceutical samples. mdpi.com UPLC systems use columns with smaller particle sizes (<2 µm) than traditional HPLC, resulting in higher resolution, faster analysis times, and improved sensitivity. researchgate.net

A validated UPLC-MS method for quantifying this compound would typically employ a reversed-phase C18 column. asianpubs.orgresearchgate.net The mobile phase could consist of an organic component like ethanol or acetonitrile and an aqueous buffer. asianpubs.orgasianpubs.org The coupling of UPLC with a mass spectrometer allows for confident identification of the impurity peak based on its retention time and specific mass-to-charge ratio. mdpi.com For quantitative analysis, the method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), ensuring reliable monitoring of this impurity in Pimavanserin production batches. mdpi.comresearchgate.net Recent studies have focused on developing green analytical methods for this purpose, utilizing solvents like ethanol to reduce environmental impact. asianpubs.orgasianpubs.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| Pimavanserin |

| Acetonitrile |

| Methanol |

Crystallographic Analysis of Related Urea Derivatives: Structural Insights

The precise solid-state architecture of this compound is not extensively documented in publicly accessible crystallographic databases. However, a comprehensive understanding of its likely structural properties can be inferred from detailed crystallographic studies of closely related 1,3-disubstituted urea derivatives. These analogues provide critical insights into the preferred conformations, packing motifs, and the non-covalent interactions that govern the supramolecular assembly of this class of compounds.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For urea derivatives, SC-XRD studies reveal key structural parameters. For instance, the analysis of 1,3-diphenylurea shows it crystallizes in the orthorhombic crystal system with the space group Pna21 researchgate.net. Similarly, a more complex derivative, 1,3-bis(1,3-dioxoisoindolin-1-yl)urea, was found to crystallize as a dihydrate in the monoclinic C2/c space group researchgate.net. The analysis of 1,3-Diethyl-1,3-diphenylurea shows a monoclinic system with a P21/c space group nih.gov. These examples underscore the diversity in crystal systems and symmetries adopted by even closely related molecules, which is influenced by substituent groups and the presence of solvent molecules in the lattice.

The crystallographic data obtained for these related compounds provide a predictive foundation for this compound. It is anticipated to exhibit a structure where the N-C-N plane of the urea core is relatively planar due to resonance, with the isobutoxybenzyl groups adopting specific torsional angles relative to this central moiety.

Table 1: Crystallographic Data for Selected 1,3-Disubstituted Urea Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 1,3-Diphenylurea | C₁₃H₁₂N₂O | Orthorhombic | Pna2₁ | 9.118 | 10.558 | 11.780 | 90 | researchgate.net |

| 1,3-Diethyl-1,3-diphenylurea | C₁₇H₂₀N₂O | Monoclinic | P2₁/c | 9.6990 | 16.7622 | 10.6011 | 118.854 | nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of urea derivatives is predominantly directed by a combination of strong hydrogen bonds and weaker non-covalent interactions, such as π-π stacking and van der Waals forces nih.gov. The interplay of these forces dictates the final supramolecular architecture ias.ac.in.

Hydrogen Bonding: The urea moiety is an excellent hydrogen-bond donor (N-H) and acceptor (C=O), making hydrogen bonding a primary driver of crystal packing in its derivatives nih.gov. In the vast majority of 1,3-disubstituted ureas, molecules self-assemble into chains or centrosymmetric dimers via intermolecular N-H···O=C hydrogen bonds. For example, the crystal structure of 1,3-diphenylurea features a robust hydrogen-bonding network that dictates its molecular arrangement researchgate.netresearchgate.net. In more complex structures, such as 1,3-bis(1,3-dioxoisoindolin-1-yl)urea dihydrate, the packing is further stabilized by a three-dimensional framework of N—H⋯O and O—H⋯O hydrogen bonds, the latter involving the water molecules of crystallization researchgate.net. Weaker C—H⋯O interactions are also commonly observed, connecting molecules into larger assemblies, as seen in the formation of centrosymmetric dimers in 1,3-Diethyl-1,3-diphenylurea nih.gov.

The combination of strong, directional hydrogen bonds from the urea core and weaker, dispersive π-π stacking from the aromatic side chains provides a powerful framework for the "crystal engineering" of these molecules, allowing for the formation of well-defined and stable solid-state structures ias.ac.in.

Computational and Theoretical Studies Relevant to the 1,3 Bis 4 Isobutoxybenzyl Urea Scaffold

Molecular Modeling Approaches for Urea (B33335) Derivatives

Molecular modeling has become an indispensable tool for investigating the intricacies of urea derivatives. By simulating molecular systems, researchers can predict and analyze properties that are often difficult to probe experimentally. For a molecule like 1,3-bis(4-isobutoxybenzyl)urea, with its flexible isobutoxy chains and aromatic rings, modeling helps to elucidate its preferred conformations and energetic landscape.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach for studying complex chemical systems. nih.gov In this framework, the electronically significant part of a molecule, such as the urea core where reactions or key interactions occur, is treated with high-accuracy quantum mechanics (QM). nih.govcp2k.org The remainder of the system, including solvent molecules or large substituents like the isobutoxybenzyl groups, is described by less computationally expensive molecular mechanics (MM) force fields. nih.govresearchgate.net

This dual approach allows for the accurate modeling of electronic phenomena within a large molecular context. researchgate.net For urea derivatives, QM/MM simulations have been successfully employed to study enzymatic reactions, such as the urease-catalyzed hydrolysis of urea, by modeling the active site quantum mechanically while the surrounding protein environment is treated classically. researchgate.netdoi.org These simulations provide detailed mechanistic insights and can elucidate the role of specific residues in catalysis and inhibitor binding. researchgate.net The application of QM/MM is essential for understanding how the this compound scaffold might interact with biological macromolecules, balancing computational cost with chemical accuracy. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. It is particularly effective for determining optimized molecular geometries, electronic properties, and vibrational frequencies of urea derivatives. DFT calculations have been instrumental in understanding the fundamental aspects of hydrogen bonding in urea-containing complexes. researchgate.net

For aromatic ureas, DFT is used to analyze how substituents influence the hydrogen-bond donor strength of the N-H groups. nih.gov Calculations reveal that electron-withdrawing groups enhance this strength by increasing the positive charge on the hydrogen atoms. nih.gov In the case of this compound, DFT can precisely model the geometry of the central urea moiety, the orientation of the benzyl (B1604629) rings, and the conformation of the isobutoxy chains. Furthermore, DFT provides valuable data on electronic properties such as molecular electrostatic potential (MEP), which highlights regions of positive and negative charge, and frontier molecular orbitals (HOMO-LUMO), which are key to understanding chemical reactivity.

| Computational Method | Primary Applications | Key Insights Provided | Relevant Citations |

|---|---|---|---|

| QM/MM Simulations | Enzymatic reaction mechanisms, inhibitor binding, solvent effects. | Detailed energy profiles for reactions, characterization of transition states, role of the molecular environment. | nih.govcp2k.orgresearchgate.netresearchgate.netdoi.org |

| DFT Calculations | Molecular geometry optimization, electronic structure analysis, vibrational frequencies, hydrogen bond energies. | Accurate 3D structures, charge distribution, molecular orbital energies, strength of intermolecular interactions. | researchgate.netnih.gov |

| Molecular Dynamics (MD) | Conformational analysis, dynamics of intermolecular interactions, solvation processes. | Preferred molecular shapes, stability of hydrogen bonds and stacking interactions over time, interaction with solvents. | acs.orgresearchgate.netdntb.gov.ua |

Computational studies, often validated by X-ray crystallography and NMR, show that the trans-trans conformation is generally the most stable for N,N'-diaryl ureas due to minimized steric hindrance and the ability to form extensive hydrogen-bonding networks. researchgate.net However, steric repulsion between bulky substituents on the aromatic rings can force the molecule into a non-planar conformation, which may weaken the hydrogen-bond donor strength. nih.gov For the this compound scaffold, computational energy minimization and molecular dynamics simulations can map the potential energy surface, identify low-energy conformers, and determine the rotational barriers between them, providing a comprehensive understanding of its structural flexibility. researchgate.net

Computational Analysis of Intermolecular Interactions and Molecular Recognition

The ability of urea derivatives to engage in specific and directional non-covalent interactions is the foundation of their utility in supramolecular chemistry and molecular recognition. Computational methods are essential for characterizing these subtle yet powerful forces.

The urea functional group is an excellent hydrogen bond donor (two N-H groups) and acceptor (one C=O group). This allows urea derivatives to form robust and highly directional hydrogen bonds, leading to the self-assembly of complex supramolecular structures. mdpi.com In the solid state, N,N'-disubstituted ureas commonly form one-dimensional tapes or ribbons, where molecules are linked by pairs of N-H···O=C hydrogen bonds. cardiff.ac.uk

Computational tools such as DFT are used to quantify the strength of these hydrogen bonds. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analyses are advanced computational techniques that can be derived from DFT calculations to visualize and characterize hydrogen bonds and other weak interactions based on electron density. researchgate.net For this compound, these methods can precisely describe the geometry and energy of its intermolecular hydrogen bonds, explaining the stability of its crystal lattice or its interactions with other molecules in solution. researchgate.net The steric influence of the bulky isobutoxybenzyl groups on the formation of these hydrogen-bonding motifs can also be assessed. cardiff.ac.uk

In addition to hydrogen bonding, aromatic urea derivatives like this compound can participate in other significant non-covalent interactions involving their aromatic rings. These include π-π stacking, NH-π, and CH-π interactions. dntb.gov.uanih.gov

π-π Stacking: This interaction occurs between the electron-rich π-systems of the benzyl rings. Computational studies have shown that these stacking interactions are a crucial stabilizing force in many systems, often adopting a slipped-parallel or T-shaped geometry to balance electrostatic and dispersion forces. rsc.org

NH-π and CH-π Interactions: The N-H groups of the urea core can act as donors in an interaction with the π-face of an aromatic ring (NH-π). acs.orgnih.gov Similarly, C-H bonds from the benzyl or isobutyl groups can interact with the aromatic rings.

Molecular dynamics simulations and high-level quantum mechanical calculations are used to explore and quantify these interactions. acs.orgresearchgate.net These studies have revealed that urea-aromatic stacking interactions are remarkably stable and play a key role in phenomena such as the urea-induced denaturation of proteins, where urea molecules favorably interact with aromatic amino acid residues. researchgate.netnih.gov For the this compound scaffold, a combination of these interactions—hydrogen bonding, π-π stacking, and NH/CH-π interactions—creates a complex and multifaceted interaction potential that is critical to its molecular recognition properties. nih.govdntb.gov.ua

| Interaction Type | Description | Typical Energy (kcal/mol) | Computational Investigation Methods | Relevant Citations |

|---|---|---|---|---|

| N-H···O=C Hydrogen Bond | Interaction between the urea N-H donor and carbonyl oxygen acceptor. Forms primary self-assembly motifs. | 4 - 8 | DFT, QTAIM, NCI plot analysis | researchgate.netnih.govmdpi.comresearchgate.net |

| π-π Stacking | Attractive interaction between the π-electron clouds of two aromatic rings (e.g., benzyl groups). | 1 - 3 | MD simulations, High-level QM calculations (e.g., CCSD(T)) | dntb.gov.uanih.govrsc.org |

| NH-π Interaction | Hydrogen bond-like interaction between a urea N-H group and the face of an aromatic ring. | 1 - 2.5 | MD simulations, DFT | acs.orgresearchgate.netnih.gov |

| CH-π Interaction | Weak interaction between an aliphatic or aromatic C-H bond and the face of an aromatic ring. | 0.5 - 1.5 | MD simulations, DFT | dntb.gov.ua |

Analysis of Electronic Structure and Charge Distribution (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)

Computational and theoretical studies are pivotal in elucidating the electronic characteristics of molecules, offering insights into their reactivity, stability, and intermolecular interactions. For the this compound scaffold, while specific computational studies are not extensively available in the public domain, analysis of its electronic structure and charge distribution can be inferred from studies on analogous N,N'-disubstituted urea derivatives. Methodologies such as Density Functional Theory (DFT) are commonly employed to investigate the electronic properties of such compounds.

The electronic behavior of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher polarizability and greater chemical reactivity, as less energy is required for electronic excitation.

For N,N'-disubstituted urea derivatives, the electronic properties, including the HOMO-LUMO gap, are influenced by the nature of the substituent groups attached to the nitrogen atoms. The presence of electron-donating or electron-withdrawing groups on the benzyl rings can significantly alter the electron density distribution across the molecule. In the case of this compound, the isobutoxy group is generally considered an electron-donating group, which would be expected to influence the energies of the frontier orbitals.

To provide a comparative context, the table below presents calculated HOMO-LUMO gap values for various substituted urea derivatives from different research studies. It is important to note that these values are for structurally related, but not identical, compounds and were calculated using different theoretical levels.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea Derivative (5c) | - | - | 5.31 | DFT |

| 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea Derivative (5f) | - | - | 4.57 | DFT |

| 1,3-dibenzylidene urea | - | - | - | AM1 |

| (1E,3E)-1,3-bis(4-hydroxybenzylidene)urea | - | - | - | AM1 |

Another important tool for understanding molecular reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to identify regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically colored in shades of blue). These regions are indicative of sites for electrophilic and nucleophilic attack, respectively. The MEP analysis can also provide insights into noncovalent interactions.

For a molecule like this compound, the MEP map would be expected to show regions of negative electrostatic potential around the oxygen atoms of the carbonyl and isobutoxy groups, making them potential sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms of the N-H groups in the urea moiety would exhibit positive electrostatic potential, indicating their role as hydrogen bond donors. The distribution of electrostatic potential across the aromatic rings would also be influenced by the isobutoxy substituents.

While direct experimental or computational data for this compound is limited, the principles derived from studies of similar molecules provide a strong framework for understanding its electronic structure and charge distribution. Such theoretical analyses are invaluable for predicting the molecule's behavior in various chemical and biological contexts.

Broader Academic Implications of the Urea Moiety and Scaffold Relevance to 1,3 Bis 4 Isobutoxybenzyl Urea

Structure-Activity Relationship (SAR) Studies of Urea (B33335) Derivatives in Chemical Biology

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For urea derivatives, these studies provide critical insights into designing more potent and selective molecules for therapeutic and other applications.

Principles Governing the Impact of Substituent Variation on Molecular Function

Key principles governing the impact of substituent variation include:

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the acidity of the N-H protons and the hydrogen-bonding strength of the urea moiety. researchgate.net For instance, in the context of anion receptors, the presence of electron-withdrawing groups on the aromatic rings of urea-based receptors can enhance their binding affinity for anions. researchgate.net

Steric Hindrance: The size and bulkiness of substituents can dictate the conformational preferences of the molecule and its ability to fit into a binding site. researchgate.net While some steric bulk may be necessary for optimal interactions, excessive bulk can hinder binding. researchgate.net In some cases, bulky groups can lead to improved activity by promoting specific conformations. researchgate.net

Hydrophobicity/Hydrophilicity: The lipophilicity of substituents affects the molecule's solubility, membrane permeability, and interactions with hydrophobic pockets in target proteins. researchgate.netaip.org Increasing alkyl substitution on ureas generally enhances their ability to destabilize biomolecules, a factor linked to their indirect effects on protein structure. aip.org

Conformational Control: Substituents can influence the rotational freedom around the C-N bonds of the urea group, favoring specific conformations (e.g., trans,trans or cis,cis) that may be more or less active. nih.gov

Role of the Urea Moiety in Molecular Recognition and Receptor Binding

The urea moiety is a privileged scaffold in medicinal chemistry due to its exceptional ability to participate in molecular recognition, primarily through hydrogen bonding. nih.govnih.gov Its central carbonyl group acts as a hydrogen bond acceptor, while the two N-H groups function as hydrogen bond donors. nih.govresearchgate.net This dual functionality allows urea derivatives to form multiple, stable hydrogen bonds with biological targets such as proteins and enzymes. nih.gov

The key roles of the urea moiety in molecular recognition include:

Anchoring: The urea group often serves as an anchor, forming crucial hydrogen bonds that secure the ligand within the binding site of a receptor. nih.gov This is a common feature in many kinase inhibitors where the urea moiety interacts with key amino acid residues in the enzyme's active site. nih.gov

Directional Interactions: The defined geometry of the hydrogen bonds formed by the urea group provides high directionality, leading to specific and high-affinity binding. nih.govresearchgate.net

Intramolecular Hydrogen Bonding: The urea functionality can participate in intramolecular hydrogen bonds, which can help to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding. nih.gov

π-Interactions: In diaryl ureas, the aromatic rings flanking the urea core contribute significantly to binding affinity through non-bonded π-interactions, such as π–π stacking and CH–π interactions, with hydrophobic pockets in the target protein. nih.govresearchgate.net

The combination of strong hydrogen bonding capabilities and the potential for complementary interactions from its substituents makes the urea scaffold highly versatile for designing molecules that can effectively recognize and bind to a wide array of biological targets. nih.govnih.gov

Mechanistic Enzymatic Interaction Studies of Urea-Based Compounds

Urea-based compounds are extensively studied for their interactions with enzymes, particularly as inhibitors. Understanding the mechanisms of these interactions is crucial for the development of new drugs and therapeutic strategies.

Elucidation of Enzyme Inhibition Mechanisms by Urea Derivatives (e.g., Urease)

Urea derivatives can inhibit enzymes through various mechanisms, which can be broadly categorized as either active-site directed or mechanism-based. researchgate.net Urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea, is a prominent target for inhibition by urea derivatives. nih.govacs.org

Common mechanisms of enzyme inhibition by urea derivatives include:

Competitive Inhibition: Many urea derivatives act as competitive inhibitors, where they resemble the natural substrate (urea) and bind to the active site of the enzyme, preventing the substrate from binding. nih.govmdpi.com For example, hydroxyurea (B1673989) is a known competitive inhibitor of urease. nih.govmdpi.com

Non-competitive Inhibition: In this mode, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). mdpi.com This binding event causes a conformational change in the enzyme that reduces its catalytic activity, regardless of whether the substrate is bound. mdpi.com

Mechanism-Based Inhibition: Some inhibitors are chemically transformed by the enzyme's catalytic machinery into a reactive species that then inactivates the enzyme, often by forming a covalent bond with a key amino acid residue. researchgate.net

Slow-Binding Inhibition: This involves an initial weak binding of the inhibitor to the enzyme, followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex. tandfonline.com This has been observed with inhibitors like p-benzoquinone for urease. tandfonline.com

The inhibition of urease is of significant medical and agricultural interest. acs.orgtandfonline.com In medicine, inhibiting urease from bacteria like Helicobacter pylori is a strategy to combat peptic ulcers. nih.gov In agriculture, urease inhibitors are used to prevent the rapid breakdown of urea-based fertilizers, reducing ammonia (B1221849) volatilization. nih.gov

Computational methods like molecular docking and quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations are increasingly used to elucidate the binding modes and inhibition mechanisms of urea derivatives. nih.govresearchgate.net These studies help to visualize the interactions between the inhibitor and the enzyme at an atomic level. nih.gov

Quantitative Analysis of Enzyme-Inhibitor Complex Stability and Dissociation

The effectiveness of an enzyme inhibitor is quantified by its binding affinity and the stability of the enzyme-inhibitor complex. Several kinetic parameters are used to describe these properties.

| Parameter | Description | Significance |

| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A common measure of inhibitor potency; a lower IC₅₀ indicates a more potent inhibitor. nih.govmdpi.com |

| Kᵢ (Inhibition Constant) | The dissociation constant for the binding of the inhibitor to the enzyme. It represents the concentration of inhibitor at which half of the enzyme molecules are occupied. | A more fundamental measure of binding affinity than IC₅₀. A smaller Kᵢ value signifies a more stable enzyme-inhibitor complex and a more effective inhibitor. nih.gov |

| k_on (Association Rate Constant) | The rate at which the inhibitor binds to the enzyme. | Describes the speed of complex formation. |

| k_off (Dissociation Rate Constant) | The rate at which the inhibitor dissociates from the enzyme. | Indicates the stability of the enzyme-inhibitor complex over time. A slow k_off is often desirable for sustained inhibition. |

These parameters are typically determined through enzyme kinetic studies, such as Lineweaver-Burk plots, which can also help to elucidate the mechanism of inhibition (e.g., competitive, non-competitive). mdpi.com For instance, a secondary plot of the slope from Lineweaver-Burk plots against the inhibitor concentration can be used to determine the Kᵢ value. mdpi.com

The stability of the enzyme-inhibitor complex is influenced by the sum of all non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net For urea derivatives, the hydrogen bonds formed by the urea moiety are often a major contributor to the stability of the complex. researchgate.netnih.gov Computational methods can also be employed to calculate the binding free energy, providing a theoretical measure of the complex's stability. nih.gov

Design Principles for Molecular Receptors Utilizing Bis-Urea Motifs

The bis-urea motif, where two urea groups are incorporated into a single molecule, is a powerful structural element in the design of synthetic molecular receptors, particularly for anions. irb.hrfrontiersin.org The ability of these receptors to bind specific guest molecules is governed by principles of molecular recognition, including preorganization and complementarity.

Key design principles for bis-urea receptors include:

Preorganization: The receptor should be designed to have a conformation that is complementary to the guest molecule even before binding occurs. This minimizes the entropic cost of binding, leading to higher affinity. Rigid linkers between the two urea groups can enforce a preorganized conformation. irb.hr

Complementarity: The size, shape, and electronic properties of the receptor's binding cavity should match those of the target guest. For anion recognition, the two urea groups are positioned to act as a "chelate," forming multiple hydrogen bonds with the anion. frontiersin.orgresearchgate.net

Linker/Scaffold: The nature of the linker connecting the two urea groups is crucial. It determines the distance and relative orientation of the urea moieties, thereby defining the size and shape of the binding cavity. Flexible linkers can allow for induced fit, where the receptor adapts its conformation upon guest binding, while rigid scaffolds offer better preorganization. irb.hrfrontiersin.org Adamantane and xylene-based linkers are common examples of scaffolds used in bis-urea receptors. irb.hr

Substituent Effects: As with single urea derivatives, the substituents on the bis-urea receptor can be tuned to modulate its binding properties. Electron-withdrawing groups can enhance the acidity of the urea N-H protons, strengthening hydrogen bonds with anions. researchgate.net Chromophoric or fluorophoric substituents can be incorporated to allow for optical sensing of the binding event. frontiersin.orgacs.org

Cooperative Binding: In some bis-urea receptors, the two urea groups can act cooperatively to bind a single guest molecule, leading to a significant enhancement in binding affinity compared to a receptor with a single urea group. This is particularly effective for dicarboxylates or other guests that can bridge the two urea moieties.

Bis-urea receptors have been successfully designed to bind a variety of anions, including halides, carboxylates, and phosphates. frontiersin.orgresearchgate.net They are also used in the design of ditopic receptors that can simultaneously bind both an anion and a cation, forming an ion-pair complex. acs.org In such systems, a polyether bridge or another cation-binding motif is often incorporated between the two urea groups. acs.org

Anion and Ion-Pair Recognition Strategies

The urea scaffold is a well-established motif for the recognition of anions and ion pairs, a field of significant interest due to the crucial roles of anions in biological and chemical systems. rsc.orgfrontiersin.org The two N-H groups of the urea moiety are polarized and can act in concert to bind anionic guests. rsc.orgresearchgate.net

Anion Recognition:

Urea-based receptors can bind anions through several mechanisms. For spherical anions like halides, the two N-H groups can form a chelating structure, creating a stable six-membered ring with the anion. tandfonline.com In the case of oxoanions, such as carboxylates or phosphates, the urea group can donate two parallel hydrogen bonds to the oxygen atoms of the anion. rsc.orgresearchgate.net The efficiency of this binding is influenced by the substituents on the urea nitrogen atoms. Electron-withdrawing groups can enhance the acidity of the N-H protons, thereby strengthening the hydrogen bonds and increasing the affinity for anions. tandfonline.comnih.gov In 1,3-Bis(4-isobutoxybenzyl)urea, the benzyl (B1604629) groups are not strongly electron-withdrawing, suggesting a moderate intrinsic anion binding capability that could be tuned by modifying the aromatic rings. tandfonline.com

Ion-Pair Recognition:

The design of receptors capable of binding both a cation and an anion simultaneously, known as ion-pair recognition, is a more complex challenge. nih.gov Urea moieties are frequently incorporated into larger molecular frameworks, such as calixarenes or crown ethers, to create ditopic receptors. nih.govmdpi.com In such systems, the urea group serves as the anion binding site, while another part of the molecule is designed to bind a cation. nih.gov The binding of one ion can influence the affinity for the other, leading to cooperative or anticooperative effects. mdpi.com While this compound itself is not a pre-organized ion-pair receptor, its urea core represents a fundamental component that could be integrated into more complex architectures designed for this purpose. For instance, the isobutoxy groups could potentially interact with certain cations, although this interaction would be weaker compared to dedicated cation-binding motifs like crown ethers. rsc.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 955997-87-2 | rsc.orgnih.govontosight.aiworktribe.comnih.govacs.org |

| Molecular Formula | C23H32N2O3 | nih.govworktribe.comnih.govacs.org |

| Molecular Weight | 384.51 g/mol | nih.govnih.gov |

| Synonyms | Pimavanserin Impurity 3 | rsc.orgnih.govworktribe.com |

| Primary Identification | Impurity in the synthesis of Pimavanserin | tandfonline.comnih.govontosight.ai |

Supramolecular Assembly and Material Science Applications of Urea Scaffolds

The capacity of the urea group to form robust and directional hydrogen bonds makes it an excellent building block for the construction of well-ordered supramolecular assemblies. jst.go.jp This self-assembly behavior is the foundation for the application of urea derivatives in materials science. ontosight.ai

Supramolecular Assembly:

Material Science Applications:

The self-assembly of urea derivatives has been harnessed to create a variety of functional materials.

Supramolecular Gels: Many low-molecular-weight urea derivatives act as gelators, forming fibrous networks that can immobilize solvent molecules. jst.go.jp These gels can be responsive to external stimuli such as temperature or the presence of specific anions, making them suitable for applications in sensing and controlled release. The structure of this compound, with its combination of a hydrogen-bonding core and flexible hydrophobic chains, is characteristic of molecules that can form supramolecular gels in organic solvents. jst.go.jp

Polymers and Coatings: The urea linkage is a key component in polyurethane and polyurea polymers, which have widespread applications due to their excellent mechanical properties. researchgate.net The hydrogen bonding networks formed by the urea groups contribute significantly to the strength and thermal stability of these materials. mdpi.com

Liquid Crystals: The rod-like shape that can be adopted by some urea derivatives, combined with their ability to form ordered structures through hydrogen bonding, makes them candidates for use in liquid crystal displays and other optoelectronic devices. ontosight.ai

In the context of this compound, while its primary reported role is as a pharmaceutical impurity, its molecular structure embodies the key features of a functional supramolecular building block. tandfonline.comnih.govontosight.ai The presence of the isobutoxybenzyl groups provides a handle for tuning its solubility and packing behavior, suggesting that it and similar derivatives could be explored for applications in soft materials and supramolecular chemistry. jst.go.jp

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.